molecular formula C9H6ClNO2 B1314879 Methyl 5-chloro-2-cyanobenzoate CAS No. 439117-38-1

Methyl 5-chloro-2-cyanobenzoate

Cat. No. B1314879
M. Wt: 195.6 g/mol
InChI Key: RGFRWPAIDRIKSH-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-2-cyanobenzoate” is a chemical compound with the molecular formula C9H6ClNO2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 5-chloro-2-cyanobenzoate” can be represented by the InChI code: 1S/C9H6ClNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3 . This indicates that the compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 5-chloro-2-cyanobenzoate” is a solid substance at room temperature . It has a molecular weight of 195.6 . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

Application in Coordination Chemistry

Methyl 5-chloro-2-cyanobenzoate is involved in the synthesis of cationic carbene complexes. The reaction of the 2-chloro-derivatives of 5-methyl-1,3-thiazole, benzthiazole, and benzoxazole with iridium, nickel, palladium, and platinum complexes has been studied. These reactions yield cationic carbene complexes which have applications in coordination chemistry and potentially in catalysis (Fraser et al., 1974).

Photolysis and Phototransformations

In another study, methyl 5-chloro-2-cyanobenzoate was used to generate chloro(4-methylpent-3-en-1-ynyl)carbene by photolysis of synthesized pyrazoles. This study contributes to the understanding of phototransformations and photolysis in organic chemistry (Gvozdev et al., 2021).

In Metal-Organic Complexes and Anticancer Research

The compound has been used in the synthesis of metal-organic complexes, such as the silver(I) complex with 5-chloro-2-nitrobenzoic acid. This complex was found to exhibit high cytotoxic properties, making it of interest in cancer research and potentially in the development of anticancer drugs (Wang & Shi, 2011).

Application in Material Science and Corrosion Studies

Studies on benzotriazoles, including derivatives like 5-chlorobenzotriazole, have been conducted to understand their role in inhibiting copper corrosion. This research is significant in material science, especially in understanding and preventing metal corrosion in various environments (Aramaki et al., 1991).

Role in Organic Synthesis and Chemical Transformations

Methyl 5-chloro-2-cyanobenzoate is also used in various organic synthesis processes. It serves as a key intermediate or reagent in the synthesis of other complex organic compounds, contributing to the development of novel synthetic methodologies (Tian & Grivas, 1992).

Safety And Hazards

“Methyl 5-chloro-2-cyanobenzoate” is associated with several hazard statements including H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 5-chloro-2-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFRWPAIDRIKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476542
Record name METHYL 5-CHLORO-2-CYANOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-2-cyanobenzoate

CAS RN

439117-38-1
Record name METHYL 5-CHLORO-2-CYANOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-chloro-2-cyanobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-bromo-5-chlorobenzoate (1.15 g, 4.6 mmol) in degassed DMF was added zinc cyanide (282 mg, 2.40 mmol) and palladium tetrakis triphenylphosphine (100 mg, 0.086 mmol) and the reaction is stirred at 90° C. over night. The reaction was partitioned between ethyl acetate and water. The organic was concentrated in vacuo and purified by flash chromatography eluting a gradient to 10 to 25% ethyl acetate in hexane yielding a white solid (methyl 5-chloro-2-cyanobenzoate).
Quantity
1.15 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
282 mg
Type
catalyst
Reaction Step One

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